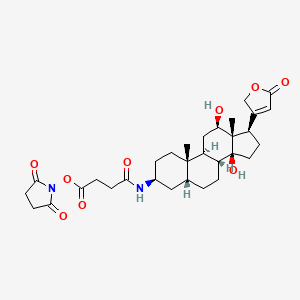
β-Tocopherol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-Tocopherol-d3: is a deuterated form of β-tocopherol, a member of the vitamin E family. Vitamin E is a group of eight fat-soluble compounds that include four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ). These compounds are known for their antioxidant properties, which help protect cells from oxidative damage. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and the tracking of vitamin E in biological systems .
Applications De Recherche Scientifique
Chemistry: β-Tocopherol-d3 is used in studies involving the synthesis and characterization of deuterated compounds. Its stable isotope labeling helps in understanding reaction mechanisms and metabolic pathways.
Biology: In biological research, this compound is used to study the metabolism and distribution of vitamin E in living organisms. It helps in tracking the absorption, transport, and storage of vitamin E in tissues.
Medicine: this compound is used in clinical studies to investigate the role of vitamin E in preventing and treating diseases such as cardiovascular diseases, cancer, and neurodegenerative disorders. Its antioxidant properties are of particular interest in these studies.
Industry: In the food and cosmetic industries, this compound is used as an antioxidant to extend the shelf life of products by preventing oxidative damage .
Mécanisme D'action
Target of Action
β-Tocopherol-d3, like other forms of tocopherol, primarily targets lipid bilayers . It is a lipophilic antioxidant that protects polyunsaturated fatty acids from peroxidation reactions . It is also associated with lipoproteins and fat deposits .
Mode of Action
This compound acts as a radical scavenger . It functions as an electrophilic center that can trap reactive oxygen and nitrogen species . This antioxidant property is related to the formation of tocopherol quinone and its subsequent recycling or degradation .
Biochemical Pathways
The biosynthesis of this compound occurs mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs, at least partially, at the level of key enzymes .
Pharmacokinetics
Tocotrienols, which are structurally similar to tocopherols, are detectable at appreciable levels in the plasma after supplementation . The unsaturated chain of tocotrienols allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver . This might also be applicable to this compound.
Result of Action
The primary result of this compound action is the protection of lipid structures from oxidative damage . It blocks the proliferation of lipid peroxidation in membranes at the expense of a hydrogen atom provided to the lipid peroxyl radicals . This antioxidant action is crucial for maintaining the integrity of cellular structures and functions.
Action Environment
The action of this compound can be influenced by various environmental factors. Its biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these influences can provide insights into the optimal conditions for the action of this compound.
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of β-tocopherol-d3 typically involves the incorporation of deuterium into the β-tocopherol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in β-tocopherol with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of β-tocopherol. This ensures that the final product is labeled with deuterium at specific positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chromatographic Purification: High-performance liquid chromatography (HPLC) is often used to purify the synthesized this compound, ensuring that it meets the required standards for research and industrial applications
Analyse Des Réactions Chimiques
Types of Reactions: β-Tocopherol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopherol quinone, a reaction that is significant in its antioxidant activity.
Reduction: The quinone form can be reduced back to this compound, completing the redox cycle.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Various metal catalysts can be used to facilitate hydrogen-deuterium exchange reactions.
Major Products:
Tocopherol Quinone: Formed during oxidation.
Reduced this compound: Formed during reduction reactions
Comparaison Avec Des Composés Similaires
α-Tocopherol: The most biologically active form of vitamin E, known for its potent antioxidant properties.
γ-Tocopherol: Has unique anti-inflammatory properties and is more effective in trapping reactive nitrogen species.
δ-Tocopherol: Known for its strong antioxidant activity in vitro.
Uniqueness of β-Tocopherol-d3: this compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. Its antioxidant activity is comparable to other tocopherols, but its deuterated form allows for precise tracking and analysis in research applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of β-Tocopherol-d3 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "d3-Phenylalanine", "Ethyl Acetoacetate", "4-Methyl-2-pentanone", "Benzaldehyde", "Trimethylsilyl Chloride", "Borane Dimethyl Sulfide Complex", "Sodium Borohydride", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Diethyl Ether", "Petroleum Ether", "Water" ], "Reaction": [ "1. The synthesis starts with the protection of d3-Phenylalanine as its tert-butyloxycarbonyl (Boc) derivative using Boc2O and DMAP in methanol.", "2. The Boc-protected d3-Phenylalanine is then coupled with ethyl acetoacetate using EDC and DMAP in dry diethyl ether to form the corresponding β-ketoester.", "3. The β-ketoester is then reduced with sodium borohydride in methanol to form the corresponding β-hydroxyester.", "4. The β-hydroxyester is then converted to the corresponding β-ketone using hydrochloric acid in methanol.", "5. The β-ketone is then reacted with benzaldehyde in the presence of borane dimethyl sulfide complex in dry 4-methyl-2-pentanone to form the corresponding diastereomeric mixture of 2,2,5,7,8-pentamethyl-6-chromanol derivatives.", "6. The diastereomeric mixture is then separated using silica gel chromatography.", "7. The desired diastereomer is then reacted with trimethylsilyl chloride in the presence of sodium hydroxide in methanol to form the corresponding trimethylsilyl ether.", "8. The trimethylsilyl ether is then deprotected using TBAF in dry tetrahydrofuran to form the desired β-Tocopherol-d3." ] } | |
Numéro CAS |
936230-75-0 |
Formule moléculaire |
C28H48O2 |
Poids moléculaire |
419.708 |
Nom IUPAC |
(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3 |
Clé InChI |
WGVKWNUPNGFDFJ-SUWCBTSWSA-N |
SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |
Synonymes |
(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d3; (+)- 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d3; (R,R,R)-β-Tocopherol-d3; D-β-Tocopherol-d3; d-β-Tocopherol-d3; β-D-Tocopherol-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


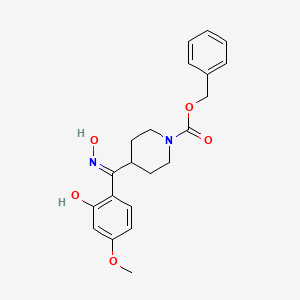

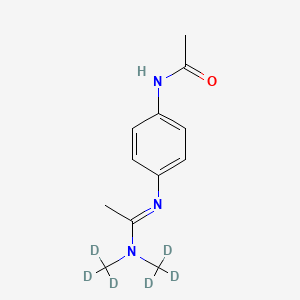
![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)
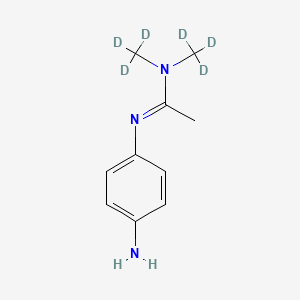
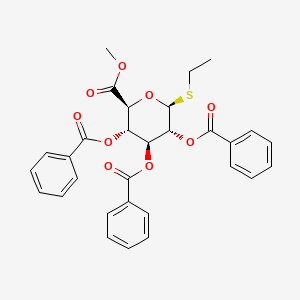
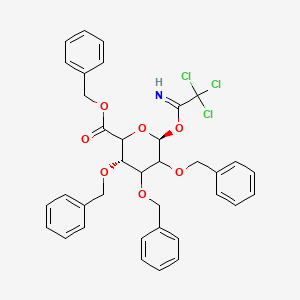
![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)
